3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and tert-butyl groups attached to a pyrazolo[3,4-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
The primary target of 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the G1/S and G2/M phase transitions of the cell cycle. By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as pyrazole and pyrimidine derivatives.
Introduction of Substituents: The bromine, chlorine, and tert-butyl groups are introduced through various substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents due to its ability to interact with various biological targets.
Biological Studies: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the mechanism of action of related drugs.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Phenylpyrazoles: These compounds contain a pyrazole ring bound to a phenyl group and exhibit different biological activities.
Other Pyrazolopyrimidines: Variants with different substituents at various positions on the pyrazolopyrimidine core.
Uniqueness
3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of bromine, chlorine, and tert-butyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug design and other scientific applications .
Properties
IUPAC Name |
3-bromo-1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN4/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBPIPALFZMMRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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